molecular formula C19H16N8O2 B2722764 N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide CAS No. 1396767-52-4

N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide

Cat. No.: B2722764
CAS No.: 1396767-52-4
M. Wt: 388.391
InChI Key: NRFWVCQZLGTUGR-UHFFFAOYSA-N
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Description

N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.

Mechanism of Action

Target of Action

The primary targets of N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide It is known that quinoxaline 1,4-di-n-oxides, a class of compounds to which this compound belongs, can cause dna damage . This suggests that the compound may interact with DNA or associated proteins as its primary targets.

Mode of Action

The exact mode of action of This compound Quinoxaline 1,4-di-n-oxides are known to cause dna damage . This could involve the compound interacting with DNA or associated proteins, leading to disruptions in DNA structure and function.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given that quinoxaline 1,4-di-n-oxides can cause dna damage , it is likely that the compound affects pathways related to DNA repair, replication, and transcription.

Result of Action

The molecular and cellular effects of This compound Given that quinoxaline 1,4-di-n-oxides can cause dna damage , the compound may lead to cell cycle arrest, apoptosis, or other cellular responses to DNA damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives .

Scientific Research Applications

N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a component in chemical sensors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide is unique due to the presence of both the tetrazole and dimethylcarbamoyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s ability to interact with various molecular targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-[4-[5-(dimethylcarbamoyl)tetrazol-2-yl]phenyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O2/c1-26(2)19(29)17-23-25-27(24-17)13-9-7-12(8-10-13)21-18(28)16-11-20-14-5-3-4-6-15(14)22-16/h3-11H,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFWVCQZLGTUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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